3,6-Difluoro-2-methoxyphenylboronic acid
Overview
Description
3,6-Difluoro-2-methoxyphenylboronic acid is an organoboron compound with the molecular formula C7H7BF2O3 It is a boronic acid derivative, characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Difluoro-2-methoxyphenylboronic acid can be synthesized through several methods, including:
Suzuki-Miyaura Coupling: This is a widely used method for the synthesis of boronic acids.
Hydroboration: This method involves the addition of a boron-hydrogen bond across an alkene or alkyne to form the corresponding boronic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,6-Difluoro-2-methoxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenols or quinones under specific conditions.
Reduction: Reduction reactions can convert the boronic acid group to an alcohol or other functional groups.
Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phenols, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
3,6-Difluoro-2-methoxyphenylboronic acid has a wide range of applications in scientific research, including:
Biology: This compound is used in the study of enzyme inhibitors and as a probe for biological systems.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3,6-Difluoro-2-methoxyphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and other biologically active compounds. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoro-3-methoxyphenylboronic acid: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
3-Methoxyphenylboronic acid: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
4-Methoxyphenylboronic acid: Another isomer with the methoxy group in a different position, affecting its chemical behavior.
Uniqueness
3,6-Difluoro-2-methoxyphenylboronic acid is unique due to the presence of both fluorine atoms and a methoxy group, which confer distinct electronic and steric properties. These features make it particularly useful in specific synthetic applications and as a probe in biological studies.
Properties
IUPAC Name |
(3,6-difluoro-2-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJIPGDXAIMBDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1OC)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20582373 | |
Record name | (3,6-Difluoro-2-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20582373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919355-30-9 | |
Record name | (3,6-Difluoro-2-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20582373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-Difluoro-2-methoxybenzene boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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